1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
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Overview
Description
1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 1-naphthylamine in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with 2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through crystallization or filtration to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced azo compounds.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt involves its interaction with various molecular targets. The azo linkages and sulfonic acid groups allow it to bind to specific substrates, facilitating its use as a dye and pigment. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene, but with the sulfonic group at a different position.
2-Naphthalenesulfonic acid: Similar structure but different positional isomer.
Azo dyes: A broad class of compounds with similar azo linkages but varying in their specific structures and applications.
Uniqueness
1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
CAS No. |
75627-16-6 |
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Molecular Formula |
C26H16N4Na2O8S2 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
disodium;4-[[2,4-dihydroxy-5-[(7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H18N4O8S2.2Na/c31-24-14-25(32)23(30-28-21-10-11-26(40(36,37)38)18-6-2-1-5-17(18)21)13-22(24)29-27-20-7-3-4-15-8-9-16(12-19(15)20)39(33,34)35;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
KOTDACNYUFGABU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=C(C(=C3)N=NC4=CC=CC5=C4C=C(C=C5)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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